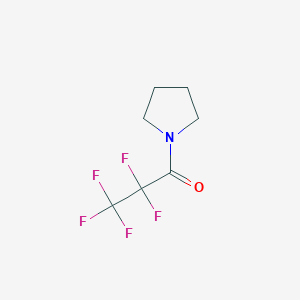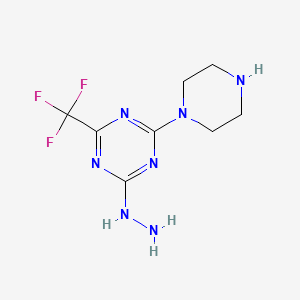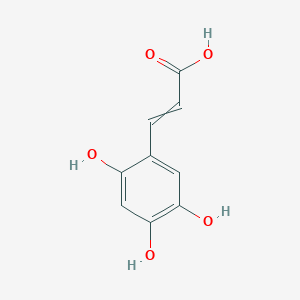![molecular formula C4H7ClN2O2S B13414158 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid CAS No. 54718-45-5](/img/structure/B13414158.png)
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid is an organic compound with a unique structure that combines a chloro group, a hydrazinylidenemethyl group, and a sulfanyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid typically involves the reaction of 2-chloropropanoic acid with hydrazine and a thiol compound under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted propanoic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydrazinylidenemethyl group can interact with metal ions, affecting their biological availability and activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-[(methylthio)methyl]propanoic acid: Similar structure but with a methylthio group instead of a hydrazinylidenemethyl group.
3-Chloro-2-[(hydrazinylidenemethyl)sulfanyl]propanoic acid: Similar structure but with the chloro and hydrazinylidenemethyl groups swapped.
2-Bromo-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid is unique due to the presence of both a chloro group and a hydrazinylidenemethyl group on the same molecule, which allows for a diverse range of chemical reactions and potential applications. The combination of these functional groups provides a unique reactivity profile that can be exploited in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
54718-45-5 |
|---|---|
Molekularformel |
C4H7ClN2O2S |
Molekulargewicht |
182.63 g/mol |
IUPAC-Name |
2-chloro-3-methanehydrazonoylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H7ClN2O2S/c5-3(4(8)9)1-10-2-7-6/h2-3H,1,6H2,(H,8,9) |
InChI-Schlüssel |
KKDQJROCLVYPCV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)Cl)SC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)






![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)
![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)



![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
